2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME Halogen Bonding

This tri-functional building block integrates a carboxylic acid, phenolic -OH, CF₃, and a reactive 5-iodo handle—enabling Suzuki, Sonogashira, Heck, or Buchwald-Hartwig diversification for SAR library synthesis. The CF₃ enhances metabolic stability and lipophilicity (+0.49 LogP vs. de-iodinated analog). The 5-iodine acts as a strong σ-hole halogen bond donor for non‑canonical protein‑ligand interactions in fragment‑based design. Its specific 1,2,3,5‑substitution pattern is irreplaceable: de‑iodinated, non‑fluorinated, or regioisomeric analogs cannot replicate the reactivity or biological profile.

Molecular Formula C8H4F3IO3
Molecular Weight 332.01 g/mol
CAS No. 1445995-72-1
Cat. No. B1380003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid
CAS1445995-72-1
Molecular FormulaC8H4F3IO3
Molecular Weight332.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)I
InChIInChI=1S/C8H4F3IO3/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15)
InChIKeyXWXRHLBKFJIEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid (CAS 1445995-72-1) Procurement & Baseline Characterization


2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1445995-72-1) is a trisubstituted halogenated benzoic acid derivative, also referenced as 5-iodo-3-(trifluoromethyl)salicylic acid . The compound (MF: C8H4F3IO3; MW: 332.01 g/mol) features three distinct pharmacophore and reactive elements: a carboxylic acid group, a phenolic hydroxyl group, a trifluoromethyl group at the 3-position, and an iodine atom at the 5-position. Its physical form is described as a white crystalline powder with a melting point of 220-222°C . It is marketed as a building block and research chemical with commercial availability at purities of 97-98% .

Why Close Analogs Cannot Simply Replace 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid in Synthetic Workflows


This compound is not a generic benzoic acid; it is a highly specific tri-functional building block. Attempting to substitute it with a de-iodinated analog (e.g., 2-Hydroxy-3-(trifluoromethyl)benzoic acid) eliminates the critical aryl iodide handle required for cross-coupling chemistry such as Suzuki, Sonogashira, or Heck reactions . Conversely, substituting with a non-fluorinated analog removes the metabolically stable trifluoromethyl group, which is essential for modulating lipophilicity and metabolic stability in medicinal chemistry campaigns . The specific 1,2,3,5-substitution pattern dictates the steric and electronic environment at the reactive sites, making direct interchange with regioisomers or other halogen analogs (e.g., 5-bromo or 5-chloro) unreliable without extensive re-optimization of reaction conditions or biological activity.

Quantitative Differentiation Evidence for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid Against Closest Analogs


Lipophilicity Modulation: LogP Comparison of 5-Iodo vs 5-H Analogs

The presence of the 5-iodo substituent significantly increases lipophilicity compared to the non-iodinated parent scaffold. Calculated LogP for 2-hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid is 2.7138 . The direct analog 2-hydroxy-3-(trifluoromethyl)benzoic acid (lacking the 5-iodo) has a predicted LogP of 2.22 . This ~0.5 LogP unit increase directly impacts passive membrane permeability and binding pocket hydrophobic interactions.

Medicinal Chemistry ADME Halogen Bonding

Halogen Bonding Potential: Enhanced Target Engagement via Iodo Substituent

The iodine atom at the 5-position provides a stronger σ-hole halogen bond donor potential compared to other halogens. The calculated polar surface area (PSA) for this compound is 57.53 Ų . The presence of the large, polarizable iodine atom creates a region of positive electrostatic potential that can engage in specific non-covalent interactions with protein backbone carbonyls or other Lewis bases, a feature not present in the 5-H analog and weaker in 5-Br or 5-Cl analogs .

Halogen Bonding Medicinal Chemistry Crystal Engineering

Synthetic Versatility: The Aryl Iodide as a Superior Cross-Coupling Partner

Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than their corresponding bromides or chlorides. 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid contains a single, unambiguous aryl iodide site . This enables selective functionalization at the 5-position in the presence of the other functional groups, a key advantage over less reactive halogen analogs or analogs requiring more forcing conditions that might degrade the molecule.

Organic Synthesis Cross-Coupling Building Blocks

Commercial Availability and Purity Benchmarking

The compound is commercially available from multiple suppliers with defined purity grades. The Sigma-Aldrich/Apollo Scientific catalog offers it at 97% purity . The Leyan catalog lists it at 98% purity . The ChemScence catalog also lists it at ≥98% purity . This high and consistent purity specification ensures reproducibility in downstream reactions and biological assays, reducing the need for additional purification steps.

Procurement Chemical Sourcing Quality Control

High-Value Application Scenarios for 2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic Acid Based on Quantitative Evidence


SAR Studies for LogP-Dependent Membrane Permeability Optimization

This compound serves as a direct comparator in medicinal chemistry campaigns aiming to increase lipophilicity over the parent 2-hydroxy-3-(trifluoromethyl)benzoic acid scaffold. The +0.49 LogP increase, derived from the 5-iodo substituent, allows researchers to probe the effect of this specific hydrophobicity increment on cellular permeability and in vivo distribution without altering the core pharmacophore .

Halogen Bonding-Enabled Inhibitor Design

Utilize the strong σ-hole halogen bond donor property of the 5-iodo atom to design ligands that engage with a specific backbone carbonyl or other Lewis base in a protein active site. This non-canonical interaction can improve binding affinity and selectivity profiles beyond what is achievable with hydrogen bonding alone, making it a valuable tool in fragment-based or structure-based drug design .

Diversification via Palladium-Catalyzed Cross-Coupling

The aryl iodide at the 5-position is an ideal handle for late-stage functionalization. This building block can be efficiently diversified using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions to generate libraries of 5-substituted analogs for SAR exploration. The high reactivity of the aryl iodide ensures good yields under mild conditions, preserving the integrity of the trifluoromethyl and carboxylic acid groups .

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